2-chloro-N-(2-cyanoethyl)-N-methylacetamide

Overview

Description

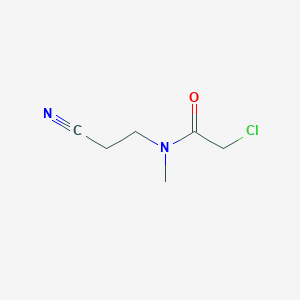

2-chloro-N-(2-cyanoethyl)-N-methylacetamide is an organic compound with the molecular formula C6H9ClN2O It is a derivative of acetamide, featuring a chloro group, a cyanoethyl group, and a methyl group attached to the nitrogen atom

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide is the Protein Kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular functions such as cell growth, differentiation, and apoptosis .

Mode of Action

This compound acts as a potent and selective inhibitor of PKC . It binds to a site on the enzyme that is different from the ATP binding site, acting as a noncompetitive inhibitor .

Biochemical Pathways

By inhibiting PKC, this compound affects the signal transduction pathways regulated by this enzyme . PKC regulates the activity of cells in response to stimuli, and its inhibition can affect a variety of cellular processes .

Result of Action

This compound has been shown to be effective against some viruses and tumor cells . It inhibits the growth of some cancer cells and has been shown to inhibit the replication of animal viruses such as influenza virus .

Biochemical Analysis

Biochemical Properties

2-chloro-N-(2-cyanoethyl)-N-methylacetamide plays a significant role in biochemical reactions by inhibiting the activity of protein kinase C (PKC). PKC is a family of enzymes that phosphorylate serine and threonine residues on target proteins, thereby regulating their activity . By inhibiting PKC, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis . This compound interacts with the ATP-binding site of PKC, preventing the enzyme from phosphorylating its substrates .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by blocking the activity of PKC . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival . Additionally, this compound can alter gene expression by modulating the activity of transcription factors regulated by PKC . This compound also impacts cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the ATP-binding site of protein kinase C (PKC). By binding to this site, the compound prevents PKC from phosphorylating its target proteins, thereby inhibiting its activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, which in turn affects various cellular processes such as cell proliferation, differentiation, and apoptosis . Additionally, this compound can act as a noncompetitive inhibitor by binding to a site on the enzyme that is different from the ATP-binding site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PKC activity, resulting in long-term effects on cellular function . In vitro and in vivo studies have demonstrated that the compound can maintain its inhibitory effects on PKC for several hours to days, depending on the concentration and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PKC activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration of the compound is required to achieve significant inhibition of PKC activity . These findings highlight the importance of optimizing the dosage of this compound to balance its therapeutic effects and potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with protein kinase C (PKC). The compound inhibits PKC activity, which in turn affects the phosphorylation of enzymes involved in metabolic processes . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting cellular metabolism . Additionally, this compound can interact with other enzymes and cofactors involved in metabolic pathways, further modulating their activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of the compound within cells can affect its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the cytoplasm, where it interacts with protein kinase C (PKC) and inhibits its activity . The subcellular localization of the compound can also affect its stability and degradation, further modulating its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with 2-chloroethyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyanoethyl)-N-methylacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amides and carboxylic acids.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or methanol.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted amides or thioamides.

Hydrolysis: Corresponding amides and carboxylic acids.

Reduction: Amines.

Scientific Research Applications

2-chloro-N-(2-cyanoethyl)-N-methylacetamide has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.

Material Science: It is employed in the synthesis of polymers and other advanced materials.

Biological Research: The compound is studied for its potential effects on biological systems and its use as a biochemical tool.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(2-cyanoethyl)acetamide

- 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide

- 2-chloro-N-(2-cyanoethyl)-N-ethylacetamide

Comparison

2-chloro-N-(2-cyanoethyl)-N-methylacetamide is unique due to the presence of the methyl group on the nitrogen atom, which can influence its reactivity and biological activity Compared to 2-chloro-N-(2-cyanoethyl)acetamide, the methyl group provides additional steric hindrance and electronic effects

Properties

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-9(4-2-3-8)6(10)5-7/h2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDKFUMRPYMVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368391 | |

| Record name | 2-chloro-N-(2-cyanoethyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26530-30-3 | |

| Record name | 2-chloro-N-(2-cyanoethyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)